![molecular formula C7H8BFO3 B577845 (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid CAS No. 1246633-54-4](/img/structure/B577845.png)
(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” is a unique chemical compound with the linear formula C7H8O3F1B1 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a subject of numerous studies. Protodeboronation of pinacol boronic esters, for instance, has been reported . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” can be represented by the SMILES stringB(O)(O)c1c(ccc(c1)CO)F
. The InChI code for this compound is 1S/C7H8BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2
. Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also undergo protodeboronation, a process that has been utilized in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Scientific Research Applications
Synthesis of Boron-Carbohydrate Adducts
Boronic acids, including (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, can form diester bonds with cis-hydroxyl groups in carbohydrates . The formation of these adducts could impair the physical and chemical properties of precursors, even their biological activity . Two carbohydrate derivatives from d-fructose and d-arabinose and phenylboronic acid were synthesized in a straightforward one-step procedure and chemically characterized via spectroscopy and X-ray diffraction crystallography .
Acute Toxicity Testing
The same boron-carbohydrate adducts mentioned above were also used in acute toxicity testing . An acute toxicity test was performed to determine their lethal dose 50 (LD 50) values by using Lorke’s method .
Preparation of Phenylboronic Catechol Esters
(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid can be used as a reactant for the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
This compound can also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound’s hydrolysis rate is influenced by the ph and the substituents in the aromatic ring . The reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
“(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral according to the GHS classification . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .
Future Directions
The future directions in the research and application of boronic acids like “(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” could involve further exploration of their reactivity and potential uses in organic synthesis . The development of new borane reagents and the discovery of new catalytic processes are among the promising areas of research .
properties
IUPAC Name |
[2-fluoro-6-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10-12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITKAVQBGQMNCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681743 |
Source
|
Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246633-54-4 |
Source
|
Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.